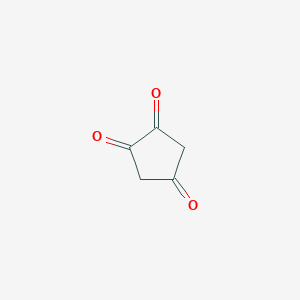
1,2,4-Cyclopentanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Cyclopentanetrione (CPT) is a cyclic diketone that has gained significant attention in the scientific community due to its unique chemical and physical properties. CPT is a yellow crystalline solid that is highly soluble in water and has a melting point of 173-175°C. CPT is a versatile compound that has been used in a variety of applications, including in the synthesis of organic compounds, as a reagent in chemical reactions, and as a precursor for the production of pharmaceuticals.
Mecanismo De Acción
1,2,4-Cyclopentanetrione has been shown to have a unique mechanism of action, which involves the formation of a stable enolate intermediate. The enolate intermediate can then undergo a variety of reactions, including nucleophilic addition, electrophilic substitution, and oxidation. This mechanism of action has been used to explain the reactivity of 1,2,4-Cyclopentanetrione in a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
1,2,4-Cyclopentanetrione has been shown to have a variety of biochemical and physiological effects. 1,2,4-Cyclopentanetrione has been shown to inhibit the activity of tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. 1,2,4-Cyclopentanetrione has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4-Cyclopentanetrione has several advantages and limitations for use in laboratory experiments. One advantage of 1,2,4-Cyclopentanetrione is its high solubility in water, which makes it easy to handle and use in aqueous reactions. However, 1,2,4-Cyclopentanetrione is also highly reactive and can undergo a variety of reactions, which can make it difficult to control the outcome of a reaction. Additionally, 1,2,4-Cyclopentanetrione is sensitive to light and air, which can limit its shelf life.
Direcciones Futuras
There are several future directions for research on 1,2,4-Cyclopentanetrione. One potential area of research is the development of new synthetic methods for the production of 1,2,4-Cyclopentanetrione and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 1,2,4-Cyclopentanetrione and its derivatives, particularly in the treatment of oxidative stress-related diseases. Finally, the development of new methods for the characterization of 1,2,4-Cyclopentanetrione and its derivatives may also be an area of future research.
Métodos De Síntesis
The synthesis of 1,2,4-Cyclopentanetrione can be achieved through several methods, including the oxidation of cyclopentadiene using potassium permanganate or hydrogen peroxide, and the reaction of cyclopentanone with acetic anhydride in the presence of sulfuric acid. However, the most commonly used method for the synthesis of 1,2,4-Cyclopentanetrione is the reaction of cyclopentanone with hydrogen peroxide in the presence of a catalytic amount of acetic acid.
Aplicaciones Científicas De Investigación
1,2,4-Cyclopentanetrione has been extensively studied for its potential applications in the field of organic synthesis. 1,2,4-Cyclopentanetrione has been used as a reagent in the synthesis of a variety of organic compounds, including pyrazoles, pyridines, and quinolines. 1,2,4-Cyclopentanetrione has also been used as a precursor for the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Propiedades
Número CAS |
15849-14-6 |
|---|---|
Nombre del producto |
1,2,4-Cyclopentanetrione |
Fórmula molecular |
C5H4O3 |
Peso molecular |
112.08 g/mol |
Nombre IUPAC |
cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C5H4O3/c6-3-1-4(7)5(8)2-3/h1-2H2 |
Clave InChI |
PLIKDTHMOISVIW-UHFFFAOYSA-N |
SMILES |
C1C(=O)CC(=O)C1=O |
SMILES canónico |
C1C(=O)CC(=O)C1=O |
Otros números CAS |
15849-14-6 |
Sinónimos |
1,2,4-Cyclopentanetrione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



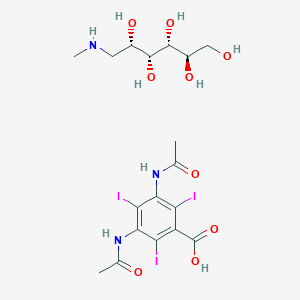
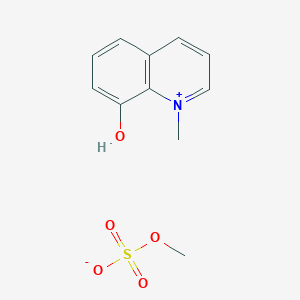
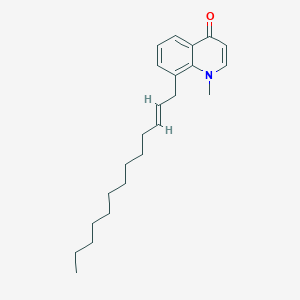
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
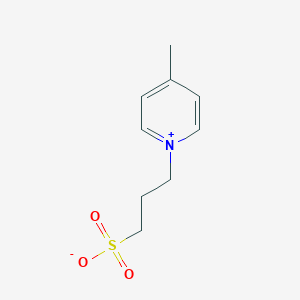
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
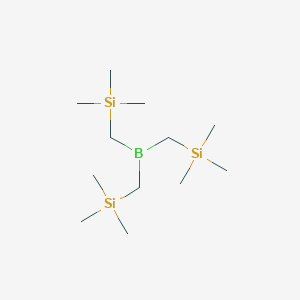
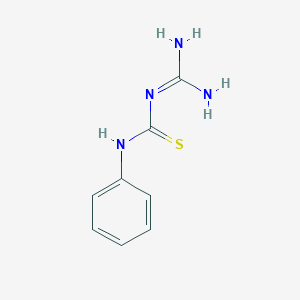
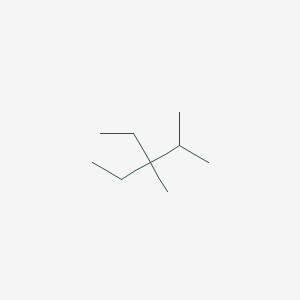
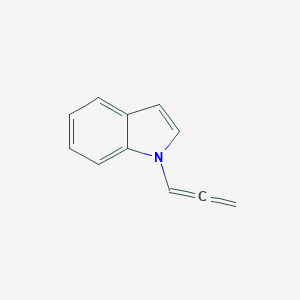
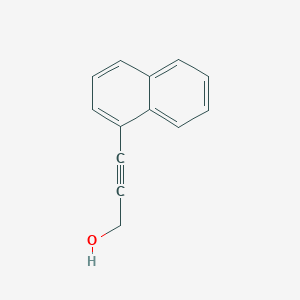
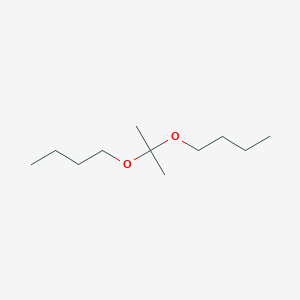
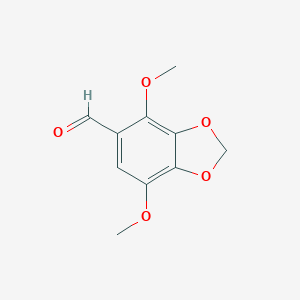
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)